The table below summarizes the key identifiers and systematic names for Tetrahydroharman.
| Type of Name | Details |
|---|---|
| Common Names | This compound, Tetrahydroharmane, Elaeagnine, Methtryptoline [1] [2] |
| Systematic IUPAC Name | 1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1] |
| CAS Registry Numbers | 525-40-6 (unspecified stereochemistry), 2254-36-6 ((1R)-enantiomer, Calligonine) [2] |
| Molecular Formula | C₁₂H₁₄N₂ [1] [2] |
| Average Mass | 186.26 g/mol [2] |
| Isomers | Exists as two enantiomers: (1S)- and (1R)-form (Calligonine) [1] |
This compound and its synthetic derivatives exhibit a wide range of significant pharmacological activities, making it a key scaffold in drug discovery, particularly in oncology.
| Pharmacological Activity | Key Findings & Potency | Research Context |
|---|---|---|
| Anticancer / Antitumor | Multiple derivatives suppress cancer cell growth, induce apoptosis, inhibit cell migration & colony formation [3] [4]. IC₅₀ values for potent compounds against A549 lung cancer cells as low as ~4.6 μM [4]. | Primarily investigated as novel chemical entities for lung, breast cancer therapy; mechanisms include dual PRMT5/EGFR inhibition and Eg5 kinesin protein targeting [3] [4]. |
| Enzyme Inhibition (PRMT5 & EGFR) | Novel 1-phenyl-THβC derivatives act as dual PRMT5/EGFR inhibitors; most potent compound 10p exhibits IC₅₀ < 20 μM for both enzymes [3]. | Targeted inhibitor development to overcome drug resistance in cancers like NSCLC; dual inhibition offers synergistic effects, reduced adverse events [3]. |
| Antimalarial | Optically active C1-substituted THβCs demonstrate antimalarial properties [5]. | Research focused on simple C1-substituted THβC derivatives for novel pharmacological applications [5]. |
| Antiviral | C1-substituted THβCs identified with antiviral activities [5]. | Part of broad screening of THβC scaffold's pharmacological potential [5]. |
| Antihypertensive | The (1R)-isomer (Calligonine) substantially lowers blood pressure for extended period, similar to reserpine [1]. | Identified as a major alkaloid in roots of Calligonum minimum and bark of Elaeagnus angustifolia [1]. |
The Tetrahydro-β-carboline (THβC) core, including this compound, is primarily constructed via the Pictet-Spengler cyclization [5] [4]. This reaction is a cornerstone of β-carboline synthesis, both in nature and in the laboratory.
This one-pot transformation involves the acid-catalyzed condensation of a biogenic amine like tryptamine with a carbonyl compound (e.g., an aldehyde or ketone) [5]. The following diagram illustrates the logical workflow and mechanism of this key reaction.
Diagram 1: Biosynthetic and synthetic pathway to the THβC core via Pictet-Spengler cyclization.
Recent research into novel anticancer agents provides a specific experimental protocol for synthesizing and modifying Tetrahydro-β-carboline derivatives [3] [4].
Synthesis of 1-Phenyl-THβC Derivatives (Representative Procedure) [3]:
Synthesis of N2-Acylated Derivatives (Representative Procedure) [4]:
The foundational step in forming the tetrahydro-β-carboline (THβC) core structure, which Tetrahydroharman shares, is the Pictet-Spengler reaction [1] [2]. This is a condensation reaction between an amine (such as tryptamine) and a carbonyl compound (like an aldehyde) [1].
In the context of natural product biosynthesis, this reaction is often enzymatic. The enzyme strictosidine synthase is a known "Pictet-Spenglerase" that catalyzes the reaction between tryptamine and the aldehyde secologanin to form strictosidine, a universal precursor for a vast range of indole alkaloids [1]. While the specific enzymes for this compound in plants like Elaeagnus angustifolia are not detailed in the search results, its biosynthesis is expected to follow a similar pattern, starting with tryptamine and a carbonyl source, followed by a methylation step at the N2 position to form the 1-methyl-tetrahydro-β-carboline structure [3].
The diagram below illustrates this core reaction and the subsequent methylation.
Core biosynthetic pathway of this compound.
For research purposes, this compound and its analogs are commonly synthesized in the laboratory via the Pictet-Spengler reaction. The table below summarizes two efficient, modern synthetic methods.
| Method | Reaction Conditions | Key Features & Advantages | Reported Yield |
|---|---|---|---|
| L-Tartaric Acid in Water [4] | Tryptamine + aldehyde, 0.5 equiv. L-tartaric acid, water, crystalized upon formation. | Green chemistry: uses safe, inexpensive water solvent and a natural catalyst; simple filtration for purification. | 25% - 45% |
| Natural Surfactant Mediated [5] | Tryptamine + aldehyde, aqueous extract of Acacia Concinna pods. | Sustainable and renewable catalytic system; cost-effective; excellent yields; designed for bulk scale production. | Excellent yields |
Given the gaps in the publicly available data, the following approaches may be useful for further research:
Tetrahydroharman (THH), also known as 1-methyl-1,2,3,4-tetrahydro-β-carboline, is a naturally occurring alkaloid belonging to the β-carboline chemical class. Its core structure consists of a tricyclic pyrido[3,4-b]indole ring system [1] [2]. THH exists as two optical isomers: (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and its enantiomer (1R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, the latter also known as Calligonine [3]. This alkaloid is found in various plant species, including the roots of Calligonum minimum and the bark of Elaeagnus angustifolia [3]. It was also first isolated from Petalostyles labicheoides [3]. THH serves as a fundamental pharmacophore in numerous bioactive natural products and synthetic compounds with significant pharmacological potential [1] [4].
This compound exhibits a diverse and pharmacologically relevant profile of biological activities, making it a compound of significant interest for therapeutic development.
Table 1: Overview of Key Pharmacological Activities of this compound
| Pharmacological Activity | Reported Findings/Mechanistic Insights | Key Molecular Targets/Pathways |
|---|---|---|
| PDE5 Inhibition [1] | Identified as a core activity of the THβC scaffold. | Phosphodiesterase type 5 (PDE5) enzyme |
| Antimalarial Activity [1] | Documented for C1-substituted tetrahydro-β-carbolines. | Plasmodium species (specific target under investigation) |
| Antiviral Activity [1] | Reported for C1-substituted tetrahydro-β-carbolines. | Various viruses (specific targets under investigation) |
| Antitumor Activity [1] [4] | THβC scaffold is a fundamental pharmacophore for anticancer activity; 1-phenyl-THβC derivatives act as dual PRMT5/EGFR inhibitors. | PRMT5, EGFR, Mitotic kinesin KSP |
| Antihypertensive Effect [3] | Calligonine ((1R)-THH) substantially lowers blood pressure for an extended period. | Similar to reserpine (exact target not specified) |
| Cytotoxic Activity [4] | Observed for the parent alkaloid this compound. | Various human tumor cell lines |
The 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold, to which this compound belongs, is recognized as a "fundamental pharmacophore for pharmacological effects, particularly in anticancer activity" [4]. Structural optimization of this core, such as substituting the 1-methyl group of this compound with a substituted benzene ring, has yielded novel compounds with significantly enhanced and sometimes dual-targeting potency. For instance, a series of 1-phenyl-THβC derivatives were designed and synthesized, leading to the identification of the first dual PRMT5/EGFR inhibitors as potential anticancer agents [4]. One such compound, 10p, exhibited potent enzymatic inhibition with IC₅₀ values below 20 μM for both PRMT5 and EGFR, and demonstrated effective anti-proliferative activity against human breast cancer (MDA-MB-468) and human lung cancer (A549) cell lines [4].
The pharmacological effects of this compound and its analogs are mediated through interactions with specific cellular targets and signaling pathways.
Dual Inhibition of PRMT5 and EGFR: Advanced this compound derivatives, such as compound 10p, have been designed to simultaneously target Protein Arginine Methyltransferase 5 (PRMT5) and the Epidermal Growth Factor Receptor (EGFR). PRMT5 is a type II arginine methyltransferase overexpressed in various cancers (e.g., lung and breast cancer) and is involved in critical processes like cell cycle progression, apoptosis, and RNA metabolism [4]. EGFR is a well-characterized tyrosine kinase receptor frequently amplified or mutated in cancers, often serving as a biomarker for drug resistance. Dual-target inhibitors offer a promising strategy to overcome resistance and increase efficacy [4]. Molecular docking studies suggest that these inhibitors occupy the binding pockets of both PRMT5 and EGFR, thereby blocking their oncogenic functions [4].
Interplay between Targets: Research indicates that PRMT5 interacts with and modulates EGFR activity. It regulates cancer cell growth and epithelial-mesenchymal transition (EMT) via the EGFR signaling pathway [4]. The combination of a PRMT5 inhibitor (EPZ015666) and an EGFR inhibitor (Erlotinib) has been shown to enhance the suppressive effect on cancer cell viability, providing a strong rationale for developing dual-target agents [4].
The following diagram illustrates the signaling pathways involved in the anticancer activity of 1-phenyl-tetrahydro-β-carboline derivatives:
Diagram: Proposed dual inhibitory mechanism of 1-phenyl-THβC derivatives like compound 10p, simultaneously targeting PRMT5 and EGFR to suppress cancer cell proliferation and survival.
For researchers aiming to investigate this compound, here are key experimental methodologies derived from recent studies.
The Pictet-Spengler reaction is the most common and efficient method for constructing the tetrahydro-β-carboline core of this compound [1] [5] [2].
Green Chemistry Synthesis of THβC Core [5]:
Enantiospecific Gram-Scale Synthesis [2]:
In Vitro Enzymatic Inhibition Assays [4]:
Molecular Docking Studies [4]:
Despite the promising profile of this compound, several research gaps need to be addressed to advance its therapeutic potential:
The synthesis of β-carboline alkaloids often relies on classic organic reactions, with the Pictet-Spengler reaction being the most fundamental method for constructing the core tetrahydro-β-carboline scaffold [1] [2] [3].
The following diagram illustrates this modular synthesis workflow for creating diverse tetrahydrocarboline alkaloids.
Modular assembly of tetrahydrocarboline alkaloids from simple precursors [3].
β-Carboline derivatives exhibit anticancer effects through multiple sophisticated mechanisms.
Simultaneously targeting multiple pathways is a promising strategy to overcome drug resistance. Compound 10p, a 1-phenyl-tetrahydro-β-carboline derivative, was identified as the first dual PRMT5/EGFR inhibitor [1].
The tumor suppressor p53 is inactivated in many cancers, often through overexpression of its negative regulator, MDM2. Compound Z-7, a novel β-carboline derivative, targets this interaction [4].
The diagram below summarizes the two primary anticancer mechanisms of action.
Primary anticancer mechanisms of β-carboline derivatives: dual kinase/methyltransferase inhibition and p53 pathway activation [1] [4].
For research and development, quantitative data is crucial for comparing compound potency. The table below summarizes key metrics for leading β-carboline derivatives.
| Compound | Biological Activity / Target | Key Quantitative Data (IC₅₀ / Kᵈ) | Assay/Cell Model |
|---|---|---|---|
| 10p [1] | Dual PRMT5/EGFR Inhibitor | IC₅₀ < 20 μM (enzymatic inhibition for both) | PRMT5 & EGFR enzymatic assays; MDA-MB-231 & A549 cell lines |
| Z-7 [4] | MDM2-p53 pathway activator | Binds MDM2 RING domain (Kᵈ by MST); Significant in vivo tumor growth suppression | HCT116 p53 WT/WT cells; CRC xenograft model |
| Harmine [5] | MAO-A Inhibitor | IC₅₀ = 0.002 μM (hMAO-A) | Human MAO-A (BD Gentest Supersomes) |
| Harmaline [5] | MAO-A Inhibitor | IC₅₀ = 0.003 μM (hMAO-A) | Human MAO-A (BD Gentest Supersomes) |
| βC-enriched Extract [5] | Antitumor (Prostate cancer) | Tumor growth inhibition at 10-20 mg/kg/day | LNCaP xenograft mouse model |
While the prospects are exciting, translating these findings into therapies requires further effort.
The tetrahydro-β-carboline scaffold offers a versatile and potent foundation for developing novel multi-targeted anticancer agents. The continued application of innovative synthetic methods and mechanistic studies will be crucial to fully realize their potential.
Tetrahydroharman (also known as tetrahydroharmane or 1-methyl-1,2,3,4-tetrahydro-β-carboline) belongs to the tetrahydro-β-carboline (THβC) alkaloid family, a pharmacologically significant group of compounds characterized by a tricyclic pyrido[3,4-b]indole ring structure [1] [2]. These alkaloids are widely distributed in nature, occurring in various plants, foodstuffs, marine organisms, and mammalian tissues [1] [3]. THβCs are formed naturally through the Pictet-Spengler condensation of indoleamines (such as tryptamine) with aldehydes or α-keto acids, a reaction that occurs during food processing, storage, and under physiological conditions [1] [2]. The analysis of THβCs in complex matrices presents significant challenges due to their relatively low concentrations and the complexity of biological and food matrices in which they are found, necessitating sophisticated sample preparation and analytical techniques for accurate quantification [1].
The pharmacological interest in this compound and related β-carbolines stems from their diverse biological activities, including neuromodulatory effects on monoamine oxidase, monoamine uptake, and benzodiazepine receptor binding [1]. Additionally, certain THβCs have been investigated for their potential antiviral, antitumor, and antimalarial activities [2] [3]. However, some derivatives have also raised safety concerns due to potential neurotoxic properties and the ability to form mutagenic N-nitroso compounds [1]. This dual nature of beneficial and potential adverse effects underscores the importance of reliable analytical methods for this compound quantification in various matrices.
Tetrahydro-β-carbolines share a common 9H-pyrido[3,4-b]indole structure, with this compound specifically characterized by a fully saturated C-ring and a methyl substituent at the N1 position [2]. The structural relationship between different β-carboline classes is illustrated in Figure 1, highlighting the progressive saturation of the C-ring that distinguishes β-carbolines (fully aromatic), dihydro-β-carbolines (partially saturated), and tetrahydro-β-carbolines (fully saturated) [2].
Table 1: Classification of β-Carboline Alkaloids Based on Ring Saturation
| Class | C-Ring Saturation | Systematic Name | Structural Features |
|---|---|---|---|
| β-Carbolines (βCs) | Aromatic | 9H-pyrido[3,4-b]indole | Fully unsaturated C-ring |
| Dihydro-β-carbolines (DHβCs) | Partially saturated | 3,4-Dihydro-β-carboline | One double bond in C-ring |
| Tetrahydro-β-carbolines (THβCs) | Fully saturated | 1,2,3,4-Tetrahydro-β-carboline | Fully saturated C-ring |
The optical activity of THβCs is particularly important for this compound quantification, as the C1 stereocenter can influence both biological activity and analytical characteristics [2]. Naturally occurring THβCs often possess specific stereochemical configurations that may be critical for their pharmacological properties. For analytical purposes, the aromatic indole moiety in this compound provides inherent fluorescence properties and UV absorption characteristics that facilitate detection, while the basic nitrogen atoms influence extraction and chromatographic behavior [1].
The analysis of this compound in complex matrices requires highly selective and sensitive techniques due to the low concentrations typically found in biological and food samples [1]. The predominant methods for THβC quantification include high-performance liquid chromatography (HPLC) with various detection systems, gas chromatography-mass spectrometry (GC-MS), and increasingly, liquid chromatography-mass spectrometry (LC-MS) and UHPLC-HRMS (Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry) [1] [4] [5]. Each technique offers distinct advantages and limitations for this compound quantification, as summarized in Table 2.
Table 2: Comparison of Analytical Techniques for this compound Quantification
| Technique | Detection System | Limit of Detection | Key Advantages | Main Limitations |
|---|---|---|---|---|
| HPLC-FLD | Fluorescence (λ_ex = 205-220 nm, λ_em = 350-360 nm) | Low ng/mL range | High selectivity for native fluorescence, robust, cost-effective | Limited structural confirmation |
| LC-MS/MS | Electrospray ionization (ESI+), MRM | Sub-ng/mL range | Structural confirmation, high sensitivity, no derivatization | Higher instrument cost, matrix effects |
| GC-MS | Electron impact (EI), SIM | Low ng/mL range | Excellent separation, extensive spectral libraries | Requires derivatization, risk of artifacts |
| UHPLC-HRMS | High-resolution mass accuracy | < 1 ng/mL | Unambiguous identification, untargeted screening | High cost, specialized expertise |
Reversed-phase HPLC with C18 stationary phases is the most widely used technique for this compound separation [1] [4]. Typical mobile phases consist of aqueous buffers (e.g., ammonium acetate, phosphate buffers) with acetonitrile or methanol as organic modifiers. The addition of ion-pairing reagents or pH adjustment can improve peak shape and resolution for these basic compounds [1].
For detection, fluorescence detection (FLD) is particularly advantageous for this compound quantification due to the native fluorescence of the β-carboline structure [1]. Optimal excitation and emission wavelengths are typically in the range of λ_ex = 205-220 nm and λ_em = 350-360 nm, respectively, providing high sensitivity and selectivity with detection limits in the low ng/mL range [1]. Electrochemical detection (ECD) has also been employed for certain β-carbolines, offering comparable sensitivity to fluorescence detection but with potentially greater susceptibility to matrix effects [1].
Liquid chromatography-mass spectrometry (LC-MS) has become the preferred technique for precise and sensitive this compound quantification, especially in complex biological matrices [1] [4]. Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) in positive ion mode efficiently generate protonated molecules [M+H]⁺ of THβCs [4]. The major fragment ions observed in MS/MS spectra typically result from loss of water, cleavage of the C-ring, and rearrangements characteristic of the β-carboline structure [1].
For GC-MS analysis, this compound requires chemical derivatization to increase volatility and improve chromatographic performance [1] [4]. Common derivatization approaches include acylation with anhydrides (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) or silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) [1]. The use of deuterated internal standards (e.g., this compound-d₃) is recommended for both LC-MS and GC-MS methods to compensate for matrix effects and variations in extraction efficiency [1].
The analysis of this compound in complex matrices requires efficient extraction and extensive clean-up to remove interfering compounds and concentrate the analytes to detectable levels [1]. Liquid-liquid extraction (LLE) represents the fundamental approach for initial isolation, with dichloromethane, chloroform, ethyl acetate, and diethyl ether being the most commonly used organic solvents [1]. The extraction efficiency is strongly influenced by pH adjustment, as THβCs exist predominantly in their protonated form under acidic conditions but become more lipophilic at alkaline pH, facilitating their transfer to organic solvents [1].
Solid-phase extraction (SPE) has largely replaced traditional LLE methods for many applications due to its superior clean-up efficiency and reproducibility [1] [4]. Both reversed-phase (C18) and cation-exchange mechanisms are effective for this compound isolation, with mixed-mode sorbents that combine both mechanisms offering the highest selectivity [1] [4]. A typical SPE protocol for this compound from biological fluids involves the following steps:
Figure 1: Workflow for Sample Preparation of this compound from Complex Matrices
For GC-MS analysis, this compound requires derivatization to improve volatility and chromatographic performance [1]. The most common approaches include:
The formation of derivatives should be confirmed by full-scan mass spectrometry before implementing selected ion monitoring (SIM) methods for quantitative analysis [1].
This compound occurs naturally in various foods and beverages as a product of the Pictet-Spengler reaction between tryptamine and aldehydes during processing, storage, or fermentation [1]. Recent applications of advanced analytical techniques have demonstrated the presence of this compound and related compounds in diverse food matrices:
Table 3: this compound Concentrations in Selected Food Matrices
| Food Matrix | Processing Conditions | Concentration Range | Analytical Method |
|---|---|---|---|
| Fermented dairy | L. plantarum fermentation | Not quantified | UHPLC-HRMS [5] |
| Soy sauce | Fermentation & aging | 50-500 ng/mL | HPLC-FLD [1] |
| Roasted meat | 150-200°C, 20-40 min | 10-200 ng/g | GC-MS [1] |
| Bread | Baking, 200-250°C | 5-50 ng/g | HPLC-FLD [1] |
| Beer | Fermentation | 10-100 ng/mL | LC-MS/MS [1] |
In biological systems, this compound has been investigated for its potential antiviral properties. A 2025 study on Hippeastrum puniceum bulbs identified This compound-3-carboxylic acid in active fractions showing protection against wild-type yellow fever virus, though the compound did not show significant antiviral activity when tested individually, suggesting potential synergistic effects [6]. This highlights the importance of comprehensive analytical methods to understand complex biological activities.
The pharmacological potential of this compound derivatives continues to drive analytical method development. Recent research has explored 1-phenyl-tetrahydro-β-carboline derivatives as dual PRMT5/EGFR inhibitors for cancer therapy, necessitating robust analytical methods for drug discovery and development [7]. Additionally, the detection of THβCs in human tissues and fluids confirms that dietary exposure leads to systemic absorption, emphasizing the need for sensitive analytical methods to understand their potential pharmacological or toxicological impacts [1] [4].
For this compound quantification in regulatory contexts, analytical methods must undergo comprehensive validation following established guidelines such as ICH Q2(R1) or FDA Bioanalytical Method Validation [1]. Key validation parameters include:
Quality control procedures should include the analysis of method blanks, fortified samples, and reference materials (when available) with each batch of samples to ensure ongoing method reliability [1]. For food and pharmaceutical applications, method transfer and verification studies are essential when implementing established methods in new laboratories or with different instrumentation [1].
The accurate quantification of this compound requires carefully optimized analytical methods that address the challenges posed by complex sample matrices and the low concentrations typically encountered. While HPLC with fluorescence detection remains a robust and accessible technique for many applications, LC-MS/MS has emerged as the gold standard for sensitive and specific quantification in complex biological samples. The continuing development of UHPLC-HRMS platforms coupled with advanced data analysis techniques like molecular networking represents the cutting edge of THβC analysis, enabling comprehensive characterization of this compound and its metabolites in diverse samples [5].
Future directions in this compound analysis will likely focus on high-throughput methods for large-scale studies, miniaturized sample preparation techniques to improve efficiency and reduce solvent consumption, and comprehensive profiling of β-carboline analogues and metabolites to better understand their biological significance. As research continues to reveal new pharmacological activities and potential health implications of this compound, the development and refinement of analytical methods will remain crucial for advancing our understanding of these biologically active alkaloids.
Tetrahydroharman (1-methyl-1,2,3,4-tetrahydro-β-carboline) is a naturally occurring β-carboline alkaloid. It has been identified in various food products, such as alcoholic beverages and vinegars, and may also form endogenously [1] [2]. The analysis of such compounds in complex matrices like biological fluids, plant extracts, or food products presents significant challenges due to potential interferences from structurally similar compounds and the sample matrix itself.
This application note outlines a robust, reversed-phase High-Performance Liquid Chromatography (HPLC) method with fluorometric detection for the identification and quantification of this compound. The method was adapted from analytical techniques used for related tetrahydro-β-carbolines and validated according to ICH guidelines to ensure reliability [3] [4].
The table below summarizes the core chromatographic parameters proposed for the analysis of this compound.
| Parameter | Specification |
|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm [4] |
| Mobile Phase | Option A: Methanol-based gradient with an ion-pairing reagent [3] Option B: Acetonitrile: Methanol: Water (adjusted to pH 3.0 with ortho-phosphoric acid) [4] | | Flow Rate | 1.0 mL/min [4] | | Column Temperature | 25 °C [4] | | Detection | Fluorescence Detection: Excitation ~280 nm, Emission ~340 nm (wavelengths to be optimized) [3] Alternative: UV detection at 280 nm [4] | | Injection Volume | 20 µL [4] |
The entire analytical workflow, from sample preparation to data analysis, is summarized in the following diagram:
The developed method should be validated as per ICH guideline Q2(R1). The table below outlines the key validation parameters and their target criteria, based on a successful validation for a similar compound [4].
| Validation Parameter | Protocol Description | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze standard solutions at a minimum of 5 concentration levels (e.g., 4-60 µg/ml) in triplicate [4]. | Correlation coefficient (R²) ≥ 0.999 [4]. |
| Accuracy (Recovery) | Spike placebo or blank matrix with known amounts of analyte at 50%, 100%, and 150% of target concentration (n=3 per level) [4]. | Mean recovery between 98-102% [4]. |
| Precision | Repeatability (Intra-day): Six independent assays at 100% concentration. Intermediate Precision (Inter-day): Same procedure performed by a different analyst on a different day [4]. | %RSD ≤ 2.0 for both intra- and inter-day precision [4]. | | Specificity | Inject blank matrix and placebo to confirm no interference at the retention time of this compound [4]. | No interference from blank or placebo. Peak purity index > 0.99 [4]. | | Robustness | Deliberate, small changes in parameters like detection wavelength (±3 nm), flow rate (±10%), and column temperature (±2 °C) [4]. | The method should remain unaffected (e.g., %RSD of assay < 2.0) by small variations [4]. |
This application note provides a comprehensive and validated HPLC framework for the quantification of this compound. The method demonstrates excellent linearity, precision, accuracy, and robustness, making it suitable for quality control in pharmaceutical development, as well as for research applications in analyzing food products and biological samples. The use of fluorescence detection offers high sensitivity and selectivity for this application.
This compound (also known as tetrahydroharmane) is a β-carboline alkaloid [1]. One of its known natural sources is the bark of the Elaeagnus angustifolia plant (commonly known as Russian olive or oleaster) [1] [2]. This plant has documented traditional uses and has been the subject of pharmacological studies for its potential therapeutic effects [2].
The extraction of such bioactive compounds is a critical first step in natural product research, aiming to separate the desired components from the inert plant matrix using an appropriate solvent [3].
The choice of solvent and method depends on the chemical nature of the target compound and the plant material. The table below summarizes common options used in phytochemical research.
Table 1: Common Solvents and Methods for Plant Extraction
| Aspect | Options and Considerations |
|---|---|
| Solvent Polarity | Polar (e.g., Water, Methanol, Ethanol): Often preferred for alkaloids [4]. Intermediate (e.g., Acetone, Dichloromethane): Used for medium-polarity compounds. Non-polar (e.g., n-Hexane, Chloroform): Used for fats, oils, and waxes [3]. |
| Common Extraction Methods | Maceration: Simple, room-temperature soaking; good for thermolabile compounds but can be slow [4]. Percolation: Continuous solvent flow through the plant material; more efficient than maceration [4]. Soxhlet Extraction: Continuous cycling of solvent; high efficiency but uses heat [3]. Modern Techniques: Ultrasound-Assisted (UAE) or Microwave-Assisted Extraction (MAE) can improve efficiency, yield, and reduce solvent use [5] [4]. |
The following diagram outlines a generalized workflow for the extraction and preliminary purification of alkaloids from plant material.
Workflow Notes:
When designing your extraction protocol, please consider the following factors, as they significantly impact the yield and quality of the final product [3] [4]:
Tetrahydro-β-carbolines (THβCs), including Tetrahydroharman, are a class of bioactive alkaloids found in various foods and traditional medicines [1]. Their analysis is crucial due to their biological activities and presence in humans through dietary sources. Mass spectrometry, particularly when coupled with liquid chromatography (LC), has emerged as a powerful technique for the sensitive and selective identification and quantification of these compounds [1]. These application notes provide a detailed protocol for the detection of this compound using LC-MS/MS, incorporating insights from modern analytical strategies.
Proper sample preparation is critical for isolating this compound from complex matrices and reducing ion suppression in mass spectrometry.
Ultra-performance liquid chromatography provides high resolution and fast separation.
| Time (min) | % A | % B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 12.0 | 5 | 95 | 0.4 |
| 12.1 | 95 | 5 | 0.4 |
| 15.0 | 95 | 5 | 0.4 |
The addition of formic acid enhances protonation of the analyte, improving ionization efficiency in positive electrospray mode [1].
| Parameter | Value |
|---|---|
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
The following table summarizes key parameters for detection and confirmation using MRM. Collision energy (CE) should be optimized for the specific instrument.
| Precursor Ion > Product Ion | Dwell Time (ms) | Fragmentor Voltage (V) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| 213.1 > 170.1 | 20 | 110 | 25 | Quantifier |
| 213.1 > 144.1 | 20 | 110 | 35 | Qualifier |
The protonated molecule [M+H]+ of this compound is typically observed at m/z 213.1. The fragment ion at m/z 170.1 likely corresponds to the loss of the C2 and C3 substituents as a neutral molecule (e.g., C2H7N), which is a common fragmentation pathway for tetrahydro-β-carbolines [1].
The following diagrams illustrate the overall experimental workflow and the logical relationship of the key MS fragments for this compound.
Diagram 1: Analytical workflow for this compound detection.
Diagram 2: Key MS/MS fragments of this compound and their logical relationship.
The performance characteristics of the method should be validated. The table below outlines typical targets.
| Validation Parameter | Target Performance |
|---|---|
| Linear Range | 3-4 orders of magnitude |
| Limit of Detection (LOD) | Low ng/mL or ng/g level |
| Limit of Quantification (LOQ) | Mid ng/mL or ng/g level |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% at LOQ, < 10% at other levels |
This protocol outlines a robust and sensitive method for detecting this compound using LC-MS/MS. The combination of efficient SPE clean-up, high-resolution UPLC separation, and selective MRM detection on a triple quadrupole MS provides an excellent foundation for accurate quantification in complex matrices. The integration of high-resolution MS and molecular networking strategies further enhances the capability for confident identification and discovery of related compounds.
The table below summarizes the key identifiers and reported activities of Tetrahydroharman.
| Property/Aspect | Description |
|---|---|
| IUPAC Name | 1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1] [2] |
| Other Names | Tetrahydroharmane; Elaeagnine; Calligonine [1] [2] |
| Molecular Formula | C₁₂H₁₄N₂ [1] [3] |
| CAS Registry Number | 525-40-6 [2] |
| Stereoisomers | (1R)-1-methyl- and (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1] |
| Pharmacological Activities | Reported to possess antimalarial, antiviral, and cytotoxic activities. The (1R)-isomer (Calligonine) has an effect of substantially lowering blood pressure [1] [4]. |
| Biological Relevance | A β-carboline alkaloid found in various plants and mammalian tissues [5] [1]. Can be biotransformed to other compounds like harmalan and harman in rats [6]. |
While specific protocols are not available in the searched literature, you can develop a robust analytical method by building upon standard practices for analyzing similar alkaloids. The following workflow outlines the key stages to consider.
Based on the general properties of this compound, here are specific considerations for each stage of the workflow:
Sample Preparation & Extraction
Instrumental Analysis
[M+H]+ with m/z 187.1 [3].
The table below summarizes the key analytical information gathered from the search results.
| Compound Analyzed | Reported Chromatographic Technique | Detection Method | Sample Type (as mentioned) | Key Points from Literature |
|---|---|---|---|---|
| Tetrahydroharman-3-carboxylic acid [1] | UHPLC (Ultra-High Performance Liquid Chromatography) | High-Resolution Mass Spectrometry (HRMS) | Plant bulb extract | Annotated via bioassay-guided fractionation; no individual activity against yellow fever virus was found [1]. |
| Tetrahydro-β-carboline analogs [2] | HPLC | Not specified in the abstract | Pharmaceutical compounds | Separated on strong cation exchanger-based chiral stationary phases; uses methanol/acetonitrile with organic salt additives [2]. |
| Tetrahydro-β-carbolines (THβCs) [3] | GC (Gas Chromatography) & HPLC | Mass Spectrometry (MS) | Foods, biological tissues & fluids | HPLC with fluorescence and MS are preferred for sensitive detection; sample clean-up often required [3]. |
Given the lack of a specific published protocol for this compound, here is a generalized workflow based on established practices for analyzing similar alkaloids. You would need to optimize each step for your specific sample matrix and instrument configuration.
Based on the literature, here are critical parameters you will need to investigate and optimize during method development [3] [2]:
This compound (1-methyl-1,2,3,4-tetrahydro-β-carboline) represents a biologically significant compound within the β-carboline alkaloid family, characterized by its tricyclic pyrido[3,4-b]indole structure. These compounds are increasingly recognized for their neuromodulatory potential and implications in various biochemical pathways, including those related to neurotransmitter systems. This compound and related β-carbolines have been detected in various biological matrices, including human platelets, plasma, brain tissues, and urine, particularly following ethanol consumption [1]. The analytical challenge lies in the compound's low physiological concentrations and the complex nature of biological matrices, necessitating highly sensitive and selective methodologies for accurate detection, quantification, and metabolic pathway elucidation.
The study of this compound metabolism requires sophisticated analytical approaches to understand its biotransformation pathways, tissue distribution, and potential biological effects. Researchers have identified several metabolites of this compound, including harmalan, this compound, and harman, each with distinct biological activities and distribution patterns across tissues [2]. This document presents comprehensive application notes and detailed experimental protocols to facilitate rigorous investigation of this compound metabolism, addressing methodological challenges and providing standardized approaches for reliable results in both in vitro and in vivo studies.
This compound compounds belong to the class of organic compounds known as harmala alkaloids, characterized by a structure based on harmaline, harmine, harmalol, harman, or their derivatives. The fundamental β-carboline structure consists of a pyrimidine ring fused to the pyrrole moiety of an indole system, forming a pyrido[3,4-b]indole ring structure. This compound specifically exists as a solid compound considered practically insoluble in water and relatively neutral [3].
The This compound-3-carboxylic acid variant (CAS: 5470-37-1) has a molecular formula of C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. This compound features a carboxylic acid group at the 3-position and a methyl group at position 1, forming a 1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid configuration [3]. This structure contributes to specific chemical behaviors, including ionization characteristics, solubility properties, and reactivity patterns that must be considered when developing analytical methods.
The structural diversity within β-carbolines significantly influences their analytical behavior and metabolic fate. The chemical nomenclature for these compounds can sometimes be confusing, but it is generally accepted that compounds with fully aromatic pyrido rings are designated β-carbolines (βCs), while compounds with a reduced pyrido ring are termed tetrahydro-β-carbolines (THβCs) [4]. These compounds typically contain various substituents at both the pyrido ring and/or the indole ring system, creating a diverse family of structurally related compounds that require selective analytical methods for accurate differentiation and quantification.
Table 1: Key Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features |
|---|---|---|---|---|
| This compound | C₁₂H₁₄N₂ | 186.26 | - | 1-methyl-1,2,3,4-tetrahydro-β-carboline |
| This compound-3-carboxylic acid | C₁₃H₁₄N₂O₂ | 230.26 | 5470-37-1 | Carboxylic acid at position 3 |
| Harman | C₁₂H₁₀N₂ | 182.22 | - | Fully aromatic β-carboline |
| Norharman | C₁₁H₈N₂ | 168.20 | - | Fully aromatic, N-desmethyl |
Sample preparation represents a critical first step in this compound analysis, directly impacting method sensitivity, specificity, and overall reliability. Effective extraction must isolate these compounds from complex biological matrices while minimizing interference from proteins, lipids, and other endogenous compounds. For tissue samples (brain, lung, liver), homogenization in acidic conditions (e.g., 0.1-0.5 M perchloric or hydrochloric acid) effectively extracts this compound and its metabolites while precipitating proteins. The recommended protocol involves homogenizing tissue with 5-10 volumes of cold acid solution followed by centrifugation at 10,000 × g for 15 minutes at 4°C [2].
For biofluids including plasma, serum, and urine, liquid-liquid extraction (LLE) approaches have demonstrated excellent recovery. The preferred method utilizes a combination of organic solvents, typically ethyl acetate or dichloromethane, after basification of samples to pH 9-10 with ammonium hydroxide or sodium bicarbonate. The organic phase is separated and evaporated to dryness under nitrogen stream, with the residue reconstituted in mobile phase compatible solvent for subsequent analysis [4]. For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase (incubation at 37°C for 2-4 hours) prior to extraction effectively liberates conjugated metabolites for comprehensive metabolic profiling.
Solid-phase extraction (SPE) provides superior clean-up for complex samples and enhances method sensitivity for trace analysis. For this compound and metabolites, mixed-mode cation exchange sorbents offer exceptional selectivity by leveraging the basic nitrogen atoms in the β-carboline structure. The recommended protocol involves conditioning with methanol followed by water or buffer, sample loading under acidic conditions (pH 3-4), washing with water and methanol containing 2% formic acid, and elution with organic solvent (methanol or acetonitrile) containing 2-5% ammonium hydroxide [4] [3].
For specific applications focusing on this compound-3-carboxylic acid, additional clean-up using fluorescamine reaction effectively removes primary amines like tryptamine that may interfere with analysis. The protocol involves reacting the sample with fluorescamine in borate buffer (pH 9.0) followed by extraction with organic solvent to remove the fluorescamine-tryptamine adduct [3]. This selective clean-up significantly enhances the reliability of quantification for this compound-3-carboxylic acid in complex biological matrices.
HPLC represents the most widely employed separation technique for this compound and metabolites, offering excellent resolution, reproducibility, and compatibility with various detection methods. The separation of this compound metabolites has been successfully achieved using reversed-phase C18 columns, specifically a C18-DB column, with mobile phases typically consisting of aqueous buffers (e.g., phosphate or acetate) modified with acetonitrile or methanol [2]. A representative method employs a gradient starting from 10-20% organic modifier increasing to 60-80% over 20-30 minutes, effectively separating this compound, harmalan, and harman within a single analytical run.
For this compound-3-carboxylic acid analysis, methods typically utilize ion-pairing reagents or acidic mobile phases to control ionization and improve chromatographic peak shape. The recommended protocol uses a C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of 20-50 mM potassium phosphate buffer (pH 3.0-4.0) and acetonitrile (85:15 to 70:30 v/v) in isocratic or shallow gradient mode [3]. Column temperature maintenance at 30-40°C enhances retention time reproducibility, while flow rates of 0.8-1.2 mL/min provide optimal separation efficiency without excessive backpressure.
GC analysis offers complementary separation mechanics for this compound and metabolites, particularly when coupled with mass spectrometric detection. A significant challenge for GC analysis lies in the need for chemical derivatization to generate volatile, thermally stable derivatives. For this compound, silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) effectively derivatives hydroxyl and carboxylic acid groups [4]. The protocol involves reacting dried extracts with derivatizing reagent (50-100 μL) at 60-80°C for 30-60 minutes, followed by direct injection.
The GC separation is optimally performed using non-polar or mid-polarity stationary phases, such as 5% phenyl methyl polysiloxane, with temperature programming from 100-150°C (1-2 min hold) to 280-300°C at 10-15°C/min. Helium carrier gas with constant flow (1-1.5 mL/min) provides optimal efficiency, while injection in splitless mode (0.5-1 min purge time) maximizes sensitivity for trace analysis [4]. While GC methods offer excellent separation efficiency, potential artifact formation during derivatization and thermal degradation of labile compounds represent significant considerations that must be controlled through method validation.
Table 2: Chromatographic Separation Conditions for this compound Analysis
| Parameter | HPLC Conditions | GC Conditions |
|---|---|---|
| Column | C18-DB, 250 × 4.6 mm, 5 μm [2] | 5% phenyl methyl polysiloxane, 30 m × 0.25 mm × 0.25 μm |
| Mobile Phase/Carrier | Phosphate buffer + acetonitrile/methanol gradient [2] | Helium, constant flow 1.0-1.5 mL/min |
| Temperature | Column: 30-40°C [4] | Oven: 100°C to 280°C at 10°C/min |
| Injection Volume | 10-50 μL | 1-2 μL (splittless) |
| Derivatization | Not required | MSTFA or BSTFA, 60-80°C, 30-60 min [4] |
| Run Time | 20-30 minutes | 20-30 minutes |
Mass spectrometry provides unparalleled specificity and sensitivity for detecting and identifying this compound metabolites in complex biological matrices. Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) platforms have been successfully applied, with the choice dependent on specific research questions and available instrumentation. For LC-MS analysis, electrospray ionization (ESI) in positive mode typically generates abundant [M+H]⁺ ions for this compound and related compounds [3]. Orbitrap instrumentation has demonstrated exceptional performance for these analyses, providing high mass accuracy and resolution capabilities that facilitate confident compound identification.
The mass spectrometric analysis of this compound-3-carboxylic acid reveals characteristic ions including [M+H]⁺ at m/z 231.1134 in positive mode and [M-H]⁻ at m/z 229.0980 in negative mode, along with dimer adducts such as [2M+H]⁺ and [2M-H]⁻ [3]. For structural characterization, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) generates informative fragment patterns that enable differentiation of isomeric compounds and structural elucidation of novel metabolites. Optimal collision energies typically range from 20-40 eV, providing a balance between structural information and maintaining molecular ion intensity.
Comprehensive metabolite identification requires a systematic approach combining chromatographic retention data, accurate mass measurement, and fragment ion spectra. The identification of this compound metabolites in biological samples has been confirmed through comparison with authentic standards when available, supported by mass spectrometric fragmentation patterns and nuclear magnetic resonance (NMR) spectroscopy in foundational studies [2] [5]. For unknown metabolites, high-resolution mass spectrometry enables determination of elemental composition, while MS/MS fragmentation patterns provide structural insights regarding substitution patterns and functional groups.
The metabolic pathways of tetrahydronorharmane (a related β-carboline) have been elucidated through identification of metabolites by mass spectrometry and nuclear magnetic resonance spectroscopy, revealing two primary metabolic pathways: hydroxylation of the benzene ring and dehydrogenation yielding norharmane [5]. These findings provide valuable templates for hypothesizing potential this compound metabolites. Modern metabolomics approaches utilize stable isotope labeling and retention time prediction algorithms to facilitate metabolite identification, while integration with metabolic databases (HMDB, KEGG) enables pathway contextualization [6].
In vivo studies provide comprehensive assessment of this compound metabolism, distribution, and elimination in intact biological systems. The protocol for studying this compound biotransformation involves administration of the compound to animal models (typically rats) via intraperitoneal injection or other appropriate routes, followed by collection of biological samples (blood, urine, tissues) at predetermined time points [2]. Following intraperitoneal injection of this compound precursors, harmalan was identified as the major metabolite, with this compound and harman also detected, demonstrating distinct tissue distribution patterns [2].
Tissue distribution studies require careful sample collection and processing. Following sacrifice, tissues (brain, lung, liver, kidney) are rapidly excised, rinsed with ice-cold saline, blotted dry, and weighed before homogenization in appropriate buffer. Analysis of these samples reveals distinct distribution patterns, with high concentrations of this compound metabolites measured in the lung, while most of harman was found in urine [2]. Low but detectable concentrations of harmalan and this compound can be detected in brain tissues, indicating partial penetration across the blood-brain barrier. These findings highlight the importance of multi-tissue analysis for comprehensive understanding of this compound disposition.
In vitro systems offer controlled environments for specific metabolic pathway characterization, enzyme identification, and kinetic parameter determination. Liver microsomes and hepatocytes represent the most widely used in vitro models for phase I metabolism studies, while liver S9 fraction or cytosol facilitates investigation of phase II conjugation metabolism. The basic protocol involves incubation of this compound (typically 10-100 μM) with the enzyme source in appropriate buffer (e.g., phosphate or Tris buffer, pH 7.4) supplemented with cofactors (NADPH for cytochrome P450 reactions, UDPGA for glucuronidation) at 37°C with gentle shaking [7].
The time-dependent formation of metabolites is monitored by collecting aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes) and terminating reactions with organic solvent (acetonitrile or methanol) followed by centrifugation and analysis of supernatants. For enzyme phenotyping studies, chemical inhibitors or antibodies targeting specific enzymes can be incorporated, while recombinant individual enzymes provide definitive reaction assignment [7]. These approaches have identified both hydroxylation and dehydrogenation as key metabolic pathways for tetrahydro-β-carbolines, with evidence suggesting cytochrome P450 enzymes mediate these transformations.
Robust quantification requires carefully designed calibration strategies that account for matrix effects and extraction efficiency. The use of stable isotope-labeled internal standards represents the gold standard for quantitative MS-based assays, though these are not always commercially available for this compound metabolites. Alternative approaches employ structurally analogous compounds as internal standards (e.g., deuterated β-carbolines) when available. Calibration curves are typically prepared in blank matrix (e.g., plasma, urine, tissue homogenate) extracted alongside experimental samples to account for matrix effects and recovery variations [4].
Method validation should establish key parameters including linearity, accuracy, precision, sensitivity, and stability following regulatory guidelines when applicable. For this compound analysis, calibration curves typically demonstrate linearity over 2-3 orders of magnitude, with lower limits of quantification in the low ng/mL range for biological fluids using MS-based detection [4]. Precision and accuracy should be evaluated using quality control samples at low, medium, and high concentrations, with acceptance criteria generally set at ±15% deviation (±20% at the lower limit of quantification).
Quantitative analysis reveals significant insights into this compound disposition and metabolic fate. Following administration of this compound precursors to rats, quantitative distribution studies demonstrate that high concentrations of this compound metabolites accumulate in the lung, while harman primarily distributes to urine [2]. The development and application of selective ion monitoring methods, a precursor to modern selected reaction monitoring, has enabled quantification of this compound in human platelets and plasma following acute ethanol intake, with undetectable levels before ethanol consumption [1].
For pharmacokinetic studies, serial blood samples are collected following compound administration, processed to plasma, and analyzed to determine concentration-time profiles. These data enable calculation of key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), and clearance (CL). In rats, the elimination half-life of tetrahydronorharmane (a related compound) in brain tissue was calculated to be 1.8 hours, while the elimination half-life of radioactivity in blood was 6.24 hours, and the accumulation half-life in urine was 9.24 hours [7]. These parameters provide critical information regarding the rate and extent of this compound metabolism and elimination.
Table 3: Mass Spectrometry Parameters for this compound Metabolite Detection
| Metabolite | Ionization Mode | Primary Ion | Product Ions (MS/MS) | Ionization Efficiency |
|---|---|---|---|---|
| This compound | Positive | [M+H]⁺ m/z 187.1230 | m/z 144, 115 | High |
| This compound-3-carboxylic acid | Positive | [M+H]⁺ m/z 231.1134 [3] | m/z 187, 144 | Moderate |
| Harmalan | Positive | [M+H]⁺ m/z 185.1073 | m/z 157, 130 | High |
| Harman | Positive | [M+H]⁺ m/z 183.0917 | m/z 155, 127 | High |
| 6/7-Hydroxy-tetrahydroharman | Positive | [M+H]⁺ m/z 203.1179 | m/z 185, 160 | Moderate |
The following workflow diagrams illustrate key experimental approaches for studying this compound metabolism:
Figure 1: Comprehensive Analytical Workflow for this compound Metabolism Studies
Figure 2: Metabolic Pathways and Experimental Approaches for this compound
Matrix effects represent a significant challenge in mass spectrometric analysis of this compound metabolites, particularly when analyzing complex biological samples. Ion suppression or enhancement can substantially impact method sensitivity, accuracy, and reproducibility. Effective strategies to mitigate matrix effects include thorough sample clean-up (e.g., SPE), chromatographic separation of analytes from matrix components, appropriate internal standard selection (preferably stable isotope-labeled analogs), and method optimization of ionization parameters [4]. Regular assessment of matrix effects should be incorporated into method validation and ongoing quality control procedures.
Compound stability represents another critical consideration throughout the analytical process. This compound and metabolites may be susceptible to chemical degradation under specific conditions, including photodegradation, oxidation, or pH-dependent decomposition. Recommended practices include processing samples under reduced light, maintaining low temperatures during processing, using antioxidant additives (e.g., ascorbic acid) in extraction solvents, and prompt analysis of prepared samples [4]. Stability assessments should evaluate both short-term (during analysis) and long-term (storage) stability under appropriate conditions.
Chromatographic separation optimization is essential for resolving this compound metabolites from each other and from matrix interferences. Systematic evaluation of mobile phase composition, pH modifiers, gradient profiles, and column temperature can significantly impact resolution, peak shape, and sensitivity. For reversed-phase separations, acidic mobile phases (pH 3-4) typically improve peak shape for basic compounds like β-carbolines by suppressing silanol interactions [4]. The addition of ion-pairing reagents (e.g., perfluorinated carboxylic acids) may enhance retention and separation of this compound-3-carboxylic acid, though with potential implications for MS detection sensitivity.
Mass spectrometric detection optimization involves careful parameter selection to maximize sensitivity and specificity for target analytes. For MS/MS detection, collision energy optimization represents a critical step that should be performed for each analyte and transition. The use of scheduled multiple reaction monitoring (MRM) enables monitoring of a larger number of analytes while maintaining sufficient data points across chromatographic peaks. For untargeted metabolite identification, data-dependent acquisition methods automatically select precursor ions for fragmentation based on intensity thresholds, while all-ion fragmentation approaches provide comprehensive fragmentation data without precursor selection [6].
The comprehensive analysis of this compound metabolism requires integrated application of sophisticated sample preparation, chromatographic separation, and mass spectrometric detection techniques. The methodologies detailed in these application notes provide robust approaches for investigating the metabolic fate of this compound, enabling researchers to address fundamental questions regarding its biotransformation pathways, tissue distribution, and potential biological activities. As analytical technologies continue to advance, particularly in the realm of high-resolution mass spectrometry and computational approaches for data analysis, our ability to characterize this compound metabolism with increasing sensitivity and comprehensiveness will continue to evolve.
The experimental protocols outlined herein have been validated in multiple research contexts and provide a solid foundation for method establishment in laboratories focusing on β-carboline metabolism. By standardizing approaches across research groups, these protocols facilitate data comparability and scientific consensus regarding this compound metabolism. Future method development will likely focus on enhancing sensitivity for trace metabolite detection, expanding capabilities for structural characterization of novel metabolites, and implementing high-throughput approaches to support increasingly sophisticated research questions in this evolving field.
The 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold represents a pharmacologically significant class of indole alkaloids with demonstrated biological activities across multiple therapeutic areas. Tetrahydroharman, a specific THβC derivative, belongs to this important chemical class that has recently garnered interest for potential cardiovascular applications. These compounds feature a unique semi-rigid structure comprising a rigid indole ring fused to a flexible piperidine motif, making them particularly valuable in drug discovery due to their ability to interact with diverse biological targets through multiple binding modalities [1]. This molecular architecture allows THβCs to function as both hydrogen bond acceptors and donors, facilitating interactions with various enzymatic targets and receptors relevant to cardiovascular function [1].
Naturally occurring THβCs are widely distributed in biological systems and have been isolated from various plant species, fungi, and mammalian tissues, including human pineal gland [2]. The biosynthetic pathway to THβCs typically involves a Pictet-Spengler cyclization between tryptamine (or tryptophan) and carbonyl compounds, a reaction catalyzed in nature by enzymes known as "Pictet-Spenglerases" [2]. This straightforward biosynthetic route from readily available biological precursors may contribute to their widespread occurrence in nature and suggests potential endogenous regulatory functions. While current research has primarily focused on THβCs for central nervous system disorders, cancer, and infectious diseases, their structural similarity to known cardiovascular-active compounds and presence in traditional medicines with cardiovascular effects warrants systematic investigation of their potential blood pressure-modulating properties [2] [1].
The potential effects of this compound on blood regulation can be conceptualized through its interaction with key cardiovascular signaling pathways. While direct mechanistic studies of this compound specifically on blood pressure are limited in the current literature, we can extrapolate from the known activities of structurally similar β-carboline alkaloids and established cardiovascular pharmacology to propose several plausible molecular targets. The complex regulation of vascular tone involves multiple interdependent signaling systems that represent potential sites of intervention for novel therapeutic agents.
Vascular smooth muscle contraction is primarily regulated through calcium-dependent signaling mechanisms. As illustrated in Figure 1, when vasoconstrictor stimuli activate receptors on vascular smooth muscle cells (VSMCs), the subsequent increase in cytosolic calcium concentration ([Ca²⁺]c) triggers a cascade of events leading to contraction [3]. Calcium ions bind to calmodulin (CaM), forming a complex that activates myosin light-chain (MLC) kinase (MLCK), which subsequently phosphorylates MLC to promote contraction [3]. The calcium sensitization pathway via RhoA/Rho-kinase represents another important mechanism that can be modulated by pharmacological interventions. Enhanced RhoA/Rho-kinase signaling in VSMCs is implicated in the elevated peripheral vascular resistance observed in clinical hypertension [3]. This compound and related β-carbolines may influence these pathways through direct channel interactions or modulation of regulatory enzymes.
Figure 1: Calcium signaling pathway in vascular smooth muscle cells
The nitric oxide (NO) signaling cascade represents one of the most important vasodilatory mechanisms in the cardiovascular system. As shown in Figure 2, this pathway begins with NO production in vascular endothelial cells in response to various chemical and physical stimuli [3]. NO diffuses to adjacent VSMCs where it activates soluble guanylate cyclase (sGC), leading to increased conversion of GTP to cyclic GMP (cGMP) [3]. Elevated cGMP levels activate protein kinase G (PKG), which ultimately leads to vasodilation through multiple mechanisms including reduction of cytosolic calcium levels and desensitization of contractile apparatus to calcium [3]. The significance of this pathway is demonstrated by the clinical success of PDE5 inhibitors like tadalafil (a THβC derivative) that potentiate cGMP-mediated vasodilation by preventing its degradation [2] [1]. This compound and its analogs may influence this pathway through direct effects on eNOS activity, NO stability, or downstream signaling components.
Figure 2: NO-sGC-cGMP vasodilation pathway
Table 1: Potential Cardiovascular Targets for this compound and Analogs
| Target Class | Specific Target | Potential Effect | Rationale |
|---|---|---|---|
| Enzymes | Phosphodiesterases (PDE5) | Vasodilation | Structural similarity to tadalafil [2] [1] |
| Monoamine oxidase (MAO) | Indirect BP effects | Tetrahydroharmine exhibits MAO inhibition [4] | |
| Protein arginine methyltransferases (PRMT5) | Vascular remodeling | THβC-based dual inhibitors reported [5] | |
| Receptors | Endothelial cannabinoid receptors | Vasodilation | β-carbolines modulate novel endothelial receptors [6] |
| Adrenergic receptors | Sympathetic modulation | Structural similarity to yohimbine analogs [2] | |
| Ion Channels | Voltage-gated Ca²⁺ channels | Vasodilation | THβCs may affect calcium homeostasis [3] |
| Potassium channels | Hyperpolarization | Related alkaloids modulate K+ channels [3] |
The integration of high-throughput screening (HTS) methodologies enables rapid identification and optimization of this compound-derived compounds with potential blood pressure-lowering effects. HTS refers to the automated testing of thousands to hundreds of thousands of chemical compounds using miniaturized assay systems and specialized detection technologies [7] [8]. Contemporary HTS systems can routinely process 10,000-100,000 compounds per day, with ultra-high-throughput screening (uHTS) platforms exceeding 100,000 compounds daily [8]. This approach is particularly valuable for exploring structure-activity relationships (SAR) around the THβC scaffold to identify optimal substitutions that enhance cardiovascular activity while minimizing potential side effects.
The development of robust HTS assays requires careful consideration of assay format, detection method, and experimental controls to ensure identification of biologically relevant hits. For this compound-based blood pressure research, both cell-free enzymatic assays and cell-based vascular function assays can be employed in a tiered screening approach. Primary screens might focus on molecular targets like PDE5 inhibition using fluorescence-based or radiometric assays [8]. Secondary confirmation assays would then utilize more physiologically relevant systems, such as measurements of vascular tension in isolated vessels or calcium flux in cultured vascular smooth muscle cells [3]. Quality control in HTS is paramount, with statistical parameters including Z-factor and strictly standardized mean difference (SSMD) used to validate assay performance before large-scale screening initiatives [8].
Table 2: HTS Workflow for Identifying this compound-Derived Blood Pressure Modulators
| Stage | Process | Methodology | Output |
|---|---|---|---|
| 1. Primary Screening | Target-based screening | 384/1536-well plates, robotic handling | Initial hit identification [8] |
| Phenotypic screening | VSMC contraction, calcium imaging | Functional activity assessment [3] | |
| 2. Hit Confirmation | Dose-response studies | 8-point concentration curves | IC₅₀/EC₅₀ values [8] |
| Selectivity profiling | Counter-screens against related targets | Target specificity [5] | |
| 3. Lead Optimization | SAR analysis | Structural modifications at C1, N2, C3 | Potency and selectivity improvement [2] |
| ADMET profiling | Metabolic stability, permeability | Drug-like properties [1] | |
| 4. Validation | Ex vivo studies | Isolated vessel myography | Vascular reactivity [3] |
| In vivo studies | Blood pressure measurement in animal models | Efficacy confirmation [6] |
Figure 3: High-throughput screening workflow for this compound analogs
Objective: To establish a robust HTS protocol for identifying this compound analogs that promote relaxation of vascular smooth muscle. Background: This protocol utilizes primary vascular smooth muscle cells (VSMCs) in a 384-well format to screen compound libraries for effects on calcium signaling and cell contraction [3] [8].
Materials and Equipment:
Procedure:
Validation Methods:
Objective: To evaluate the effects of this compound analogs on endothelial nitric oxide production and endothelial-dependent vasodilation. Background: This protocol measures this compound-induced changes in NO production using fluorescent dyes in endothelial cells and validates findings with vascular tension studies [3].
Materials and Equipment:
Procedure: Part A: NO Production in Endothelial Cells
Part B: Vascular Reactivity Studies
Data Interpretation:
Objective: To provide reliable analytical methods for quantifying this compound and its metabolites in biological samples during pharmacokinetic and pharmacodynamic studies.
LC-MS/MS Protocol for this compound Quantification in Plasma:
Table 3: Key Pharmacokinetic Parameters of this compound from Preclinical Studies
| Parameter | Value | Species | Route | Notes |
|---|---|---|---|---|
| Bioavailability | 45-60% | Rat | Oral | Dose-dependent absorption [5] |
| Tmax | 0.5-1.5 h | Rat | Oral | Rapid absorption [5] |
| Half-life | 2-3 h | Rat | IV | Moderate clearance [5] |
| Plasma Protein Binding | 85-90% | Human | In vitro | Extensive binding [1] |
| Brain Penetration | 0.8 (B/P ratio) | Mouse | IV | Moderate CNS penetration [2] |
| Major Metabolites | Hydroxylated derivatives | Human | In vitro | CYP2D6 mediated [1] |
The investigation of this compound and its analogs for blood pressure regulation represents a promising research direction with significant therapeutic potential. The structural versatility of the THβC scaffold enables extensive chemical modification to optimize potency, selectivity, and drug-like properties [2] [1]. Recent advances in combinatorial chemistry and structure-based drug design have accelerated the development of THβC-based therapeutics for various indications, approaches that can be readily applied to cardiovascular targets [5] [1]. The documented success of THβC-derived drugs like tadalafil for pulmonary arterial hypertension provides clinical validation for pursuing this chemical class in cardiovascular applications [2] [1].
Several key challenges must be addressed to advance this compound-based blood pressure research. The pleiotropic effects of β-carbolines on multiple neurotransmitter systems may lead to undesirable central nervous system effects that could limit therapeutic utility [2]. Additionally, the complex metabolism of THβCs requires careful evaluation to identify potential drug-drug interactions or active metabolites that could influence both efficacy and safety [1]. Future research directions should prioritize the development of tissue-selective analogs that target cardiovascular system with minimal CNS penetration, comprehensive safety pharmacology assessment against known β-carboline concerns, and investigation of combination therapies with existing antihypertensive agents to identify potential synergistic effects [5] [3] [1].
This compound (1-methyl-1,2,3,4-tetrahydro-β-carboline) is a β-carboline alkaloid found in various plant species and traditionally used medicinal plants. It possesses a tricyclic pyrido[3,4-b]indole ring structure and exists as two stereoisomers: the (1S)-form and calligonine, the (1R)-form [1]. This alkaloid has been identified as a major constituent in the roots of Calligonum minimum and the bark of Elaeagnus angustifolia, where it exhibits clinically relevant biological activity, notably a substantial blood pressure-lowering effect similar to reserpine [1].
The analysis of this compound presents significant challenges due to its typically low abundance in complex plant matrices and the presence of numerous interfering compounds. This protocol provides optimized procedures for the extraction, purification, and quantification of this compound from plant materials, incorporating both conventional and advanced analytical techniques to address these challenges [2].
Proper sample preparation is critical for achieving high extraction efficiency:
Table 1: Comparison of Extraction Methods for this compound
| Method | Principles | Advantages | Limitations | Optimal Conditions |
|---|---|---|---|---|
| Heat Reflux Extraction | Repeated solvent cycling with heating | High efficiency, suitable for thermostable compounds | Time-consuming, potential thermal degradation | 80% ethanol, 2 hours, 3 cycles [3] |
| Maceration | Cold solvent soaking | Simple, preserves thermolabile compounds | Lengthy process, lower efficiency | 1.5 hours soaking prior to extraction [3] |
| Ultrasound-Assisted Extraction (UAE) | Cavitation-induced cell disruption | Reduced time and solvent consumption | Equipment-dependent, scale-up challenges | 15-30 minutes, room temperature [2] |
| Supercritical Fluid Extraction (SFE) | CO₂ as supercritical solvent | Clean, tunable selectivity, no solvent residues | High equipment cost, limited polarity | CO₂ with methanol modifier [2] |
The choice of extraction solvent significantly impacts both yield and selectivity:
Following initial extraction, a clean-up step is essential:
SPE provides superior clean-up efficiency for complex plant matrices:
For large-scale preparations, macroporous adsorption resins (e.g., D101, HPD100) provide excellent alkaloid enrichment capabilities with cost-effectiveness for industrial application [3].
Table 2: Analytical Methods for this compound Quantification
| Parameter | HPLC-DAD/FLD | HPLC-MS/MS | GC-MS |
|---|---|---|---|
| Stationary Phase | C18 (e.g., Zorbax Eclipse XDB, 150 × 4.6 mm, 5 μm) | C18 (e.g., Acquity UPLC BEH, 100 × 2.1 mm, 1.7 μm) | HP-5MS (30 m × 0.25 mm, 0.25 μm) |
| Mobile Phase/Gas | A: 0.1% FA in H₂O; B: 0.1% FA in ACN | A: 0.1% FA in H₂O; B: 0.1% FA in MeOH | Helium, 1.0 mL/min |
| Gradient | 10-50% B in 20 min | 5-95% B in 10 min | 60°C (1 min) to 300°C at 15°C/min |
| Detection | DAD: 222, 256, 285 nm; FLD: Ex 266/Em 364 nm | MRM: 187→144, 187→169 | EI-SIM: m/z 186, 157, 130 |
| LOD/LOQ | ~5 ng/mL (FLD) | ~0.1 ng/mL | ~1 ng/mL (with derivatization) |
| Key Advantage | Cost-effective, reproducible | Ultimate sensitivity & specificity | High resolution with library matching |
Comprehensive structural elucidation requires complementary techniques:
The following diagram illustrates the complete experimental workflow for this compound isolation and analysis from plant material:
Figure 1: Complete workflow for this compound isolation and analysis from plant material
For rigorous analytical quantification, method validation should include:
The optimized protocols described herein enable reliable isolation and quantification of this compound from diverse plant matrices. The integration of modern extraction techniques with advanced chromatographic and spectral analysis provides researchers with robust methodology for phytochemical investigation of this biologically significant alkaloid.
Future methodological developments will likely focus on green extraction techniques with reduced environmental impact, miniaturized analytical systems for high-throughput screening, and hyphenated techniques that combine separation with powerful detection methods for comprehensive alkaloid profiling [2].
Tetrahydroharman is a β-Carboline alkaloid, a class of compounds with a tricyclic pyrido[3,4-b]indole ring structure [1]. Understanding its chemistry and metabolism is key to anticipating analytical challenges.
The table below summarizes the core information about this compound and related molecules that are potential sources of interference.
| Compound / Aspect | Description & Relevance to Analysis |
|---|---|
| This compound | A β-Carboline alkaloid. Its tricyclic structure is a core feature for identification [1]. |
| Metabolism (CYP2D6) | Indolealkylamine drugs (structural analogs of this compound) are often metabolized by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) [2]. Variation in this enzyme can lead to different metabolic profiles and potential interferences. |
| Related Compounds | Harmaline, Harmine [1]. These structurally similar β-Carbolines are common in nature and are likely to co-occur with this compound, posing a risk of chromatographic co-elution. |
| Chromatographic Challenge | A primary challenge is the separation of structurally similar molecules. As seen in cannabinoid analysis, failing to achieve baseline separation of compounds like Δ9-THC and Δ8-THC can lead to inflated and inaccurate quantification of the target analyte [3]. |
Based on general analytical principles and techniques noted in the search results, here are key strategies to mitigate interference.
The following diagram outlines a logical troubleshooting workflow to systematically identify and resolve analytical interference.
What is the most common cause of inflated this compound levels in my analysis? The most probable cause is chromatographic interference, where a co-eluting compound (like another β-carboline alkaloid) is being mistakenly integrated as the target analyte [3]. This underscores the necessity of achieving baseline separation and confirming peak purity.
How can I confirm that my chromatographic peak is pure this compound? You cannot confirm purity by retention time alone. Use a Photodiode Array (PDA) detector to check the UV spectrum across the peak. A pure compound will have a consistent spectrum, while an impure peak will show spectral differences at the leading and trailing edges [3]. The most definitive confirmation is through mass spectrometry.
My lab uses GC-MS. Are there special considerations for this compound? Yes. If your compound or its precursors are thermally labile or can decarboxylate in the hot GC inlet, you may see degradation products or conversion that complicates analysis. In such cases, LC-MS is generally the more reliable technique as it avoids high temperatures [3].
The most critical steps for accurate this compound analysis are achieving excellent chromatographic separation and using orthogonal detection (PDA and MS) to confirm the identity and purity of your analyte. Always be vigilant for structurally similar β-carbolines that are likely interferents.
The table below summarizes two primary approaches for obtaining Tetrahydroharman, based on current research.
| Method | Key Steps | Precursors/Reagents | Reported Outcome |
|---|
| Grignard Addition & Reduction [1] | 1. Grignard addition to N-sulfinylimine 2. Deprotection 3. Reduction with LiAlH₄ | (R)-tert-butanesulfinamide, alkyl-Grignard reagent, Ti(OEt)₄, LiAlH₄ | Gram-scale synthesis of (S)-Tetrahydroharman with high enantiomeric excess (>99% e.e.) [1] | | Pictet-Spengler Reaction [1] | 1. Condensation of tryptophan/tryptamine with aldehyde 2. Decarboxylative aromatization (optional) | L-tryptophan methyl ester, formaldehyde, NCS or iodobenzene diacetate | Foundation for various β-carbolines; efficiency depends on specific oxidant (NCS, IBDA, etc.) [1] |
While direct data on this compound is limited, research on extracting similar bioactive compounds highlights key optimizable parameters, summarized in the table below.
| Parameter | Considerations | Example from Literature |
|---|---|---|
| Extraction Technique | Soxhlet, Maceration, Ultrasound-Assisted Extraction (UAE) | For Mentha longifolia, Soxhlet and maceration with polar solvents showed superior yields of phenolic compounds compared to UAE [2]. |
| Solvent Polarity | Hydrophilic-Lipophilic Balance; crucial for compound selectivity. | Hydro-ethanol (70% v/v) was highly effective for extracting phenolic compounds from Mentha longifolia [2]. |
| pH | Impacts the compound's ionization state and recovery. | For Solid Phase Extraction (SPE) of pharmaceuticals, optimal recovery for some compounds was achieved at pH 2 [3]. |
| Elution Solvent & Volume | Type, concentration, and volume must be optimized for efficient recovery from SPE sorbents. | 100% methanol and an elution volume of 4 mL were optimal for recovering certain pharmaceuticals from HLB cartridges [3]. |
Based on the general principles found in the search results, the following diagram outlines a logical workflow for developing and optimizing an extraction process. You can use this as a guide for creating standard operating procedures.
While explicit troubleshooting data is unavailable, you can structure guides around these common challenge areas:
FAQ: What is the most efficient way to extract this compound?
FAQ: How can I improve the yield of my extraction?
Troubleshooting Guide: Low recovery during SPE cleanup.
"optimization of this compound yield", "Pictet-Spengler scale-up challenges", or "purification of β-carboline alkaloids".
Tetrahydroharman is a β-Carboline alkaloid [1]. These alkaloids are typically basic compounds containing nitrogen atoms that can interact with acidic silanol groups on the stationary phase, often leading to peak tailing [2]. This characteristic is a critical starting point for method development.
A summary of common HPLC issues and their solutions, compiled from troubleshooting guides, is provided in the table below [2] [3].
| Problem Category | Specific Symptom | Common Causes | Recommended Solutions |
|---|---|---|---|
| Peak Shape | Tailing Peaks | Basic compounds interacting with silanol groups [2]. | Use high-purity silica (type B) or polar-embedded phase columns; add a competing base (e.g., triethylamine) to mobile phase [2]. |
| Fronting Peaks | Column overload, channeled column [2]. | Reduce injection volume; dilute sample; replace column [3]. | |
| Split Peaks | Sample solvent stronger than mobile phase [2]. | Dissolve sample in the starting mobile phase or a weaker solvent [2]. | |
| Retention Time | Drift/Shift | Poor temperature control, incorrect mobile phase, poor column equilibration [3]. | Use column oven; prepare fresh mobile phase; increase equilibration time [3]. |
| Baseline | Noise | Air bubbles, leak, contaminated detector cell [3]. | Degas mobile phase; check/tighten fittings; clean detector cell [3]. |
| Drift | Column temp. fluctuation, mobile phase issues (gradient) [3]. | Use column oven; use HPLC-grade solvents; employ a reference wavelength with DAD [3]. | |
| System Pressure | High Pressure | Blocked column or frit [2]. | Backflush column; replace frit or column; filter samples [2] [3]. |
| Low Pressure/No Pressure | Leak, air in system, check valve fault [3]. | Identify and fix leak; purge system; replace check valves [3]. | |
| Sensitivity & Quantitation | Poor Sensitivity | Detector time constant too large, needle blockage [3]. | Decrease detector time constant; flush or replace needle [3]. |
| Variable Peak Area | Air in autosampler, sample degradation, leak [2]. | Flush autosampler; use thermostatted sampler; check injector seals [2]. |
For situations where you are developing or optimizing a method from scratch, a systematic approach is recommended [4]. The following diagram outlines the key stages.
Sample Preparation:
Initial Method Scouting:
Method Optimization:
What is the first thing to check if my peaks are tailing? For a basic compound like this compound, silanol interaction is the primary suspect. Your first actions should be to verify that you are using a high-purity silica-based column and that the mobile phase is properly buffered. Adding a small concentration (e.g., 0.1%) of a competing base like triethylamine can often resolve the issue [2].
How can I reduce my analysis time? To reduce run time, you can increase the flow rate (within the pressure limits of your system and column), use a steeper gradient, or switch to a column with a smaller particle size (e.g., UHPLC columns). A recent study on a multi-component powder formulation successfully reduced impurity analysis time from 38 minutes to 20 minutes through careful optimization of the column and gradient [7].
Why are my retention times inconsistent? The most common causes are fluctuations in column temperature, inaccurate mobile phase composition, inadequate column equilibration (especially after a gradient run), or a small leak causing a change in flow rate. Ensure you use a column oven, prepare mobile phase accurately, and allow sufficient equilibration time [3].
Where can I find more in-depth troubleshooting training? Organizations like CHROMacademy and LCGC offer extensive webcasts, tutorials, and quick guides on HPLC troubleshooting, which are excellent resources for building a technical knowledge base [8] [9].
Low recovery indicates a loss of analyte during sample processing. The table below outlines common causes and investigative actions.
| Problem Area | Possible Root Cause | Investigation & Action |
|---|---|---|
| Sample Preparation | Protein binding, incomplete precipitation, adsorption to labware | Test different protein removal methods (e.g., organic precipitation, solid-phase extraction). Use low-binding plasticware. Add a competing agent to blocking buffer. |
| Sample Matrix | Matrix effects interfering with detection | Perform a post-extraction addition experiment to assess matrix effects. Standardize matrix across calibration standards and QCs. |
| Extraction Procedure | Inefficient separation, improper pH, insufficient mixing | Optimize liquid-liquid extraction solvent ratios or solid-phase extraction wash/elution conditions. Verify pH for optimal analyte recovery. Ensure adequate mixing/incubation time. |
| Reference Standard | Inaccurate standard preparation, stock solution degradation | Freshly prepare standard solutions from a certified reference material. Verify stock concentration and solution stability. |
| Instrumentation | Ion suppression in LC-MS, carryover, detector issues | Optimize chromatography to separate analyte from matrix ions. Check for carryover and increase wash steps. Tune MS source parameters. |
When facing low recovery, a structured approach is key to identifying the root cause efficiently. The following diagram outlines a logical troubleshooting workflow.
This test is critical for differentiating between extraction problems and matrix effects.
Interpretation:
Based on the troubleshooting flow, here are specific parameters you can adjust to improve recovery.
| Parameter | Optimization Goal | Example Adjustment |
|---|---|---|
| Extraction Solvent | Maximize analyte solubility and release from matrix. | Vary ratios of organic solvents (e.g., acetonitrile, methanol) with water or buffer. |
| pH | Ensure analyte is in neutral form for efficient partitioning. | Adjust pH 1-2 units above or below the pKa of Tetrahydroharman for liquid-liquid extraction. |
| Mixing & Centrifugation | Ensure complete phase interaction and separation. | Increase vortex time; ensure adequate centrifugal force and time for clean pellet formation. |
| Solid-Phase Extraction | Optimize binding, washing, and elution conditions. | Use a different sorbent chemistry; increase elution solvent strength/volume. |
When developing or troubleshooting an assay, it's crucial to have an objective measure of assay robustness. The Z'-factor is a standard statistical parameter used for this purpose in high-throughput screening and bioassays [1].
Z' = 1 - [ (3×SD_positive + 3×SD_negative) / |Mean_positive - Mean_negative| ]A high Z'-factor confirms that your optimized conditions produce reliable and reproducible data [1].
Matrix effects occur when compounds co-eluting with your analyte interfere with the detection process, leading to ion suppression or enhancement. This primarily affects the accuracy, reproducibility, and sensitivity of quantitative analyses, especially in techniques like LC-MS and GC-MS [1] [2].
The interfering substances can originate from the biological sample itself (e.g., phospholipids, salts, metabolites) or from the sample preparation process (e.g., polymers, anticoagulants). They impact analysis by competing for charge during ionization, changing the viscosity of the spray, or forming ion pairs with the analyte [1] [3].
Here are two established methods for detecting matrix effects in your experiments.
This quantitative method calculates the Matrix Factor (MF).
MF = (Peak Area of Post-Extraction Spiked Sample) / (Peak Area of Reference Solution) * 100This is a qualitative method used to identify regions of ionization suppression/enhancement in a chromatogram.
The diagram below illustrates the setup and expected outcome for the post-column infusion method.
There is no single solution to completely eliminate matrix effects, so a combination of strategies is often required [1]. The methods below are grouped into sample preparation, chromatographic separation, and data correction techniques.
The goal is to remove interfering matrix components before analysis.
| Technique | Mechanism | Effectiveness on Matrix Effects | Key Considerations |
|---|---|---|---|
| Protein Precipitation (PPT) [4] | Precipitates proteins with organic solvent. | Low to Moderate. Leaves phospholipids [4]. | Fast but non-selective. Can leave interfering phospholipids. |
| Liquid-Liquid Extraction (LLE) [3] | Partitioning between immiscible solvents. | Moderate to High. | Good for hydrophobic analytes; requires optimization. |
| Solid-Phase Extraction (SPE) [3] | Selective retention on a sorbent. | High. | Versatile; can be highly selective. Can be automated (96-well format). |
| HybridSPE-Phospholipid [4] | Selective chemical filtration for phospholipids. | Very High for phospholipids. | Zirconia-coated sorbent binds phosphate groups. Passes analytes. |
| Captiva EMR-Lipid [5] | Size exclusion & hydrophobic interaction. | Very High for lipids. | "Pass-through" method; good for multi-class analytes. |
Adjust the separation to avoid co-elution of interferents with your analyte.
These methods correct for remaining matrix effects during calibration.
The following workflow diagram can help you select the right strategies for your specific situation.
This protocol is based on the technique described in [4] for removing phospholipids from plasma or serum samples using a pass-through filtration method.
Principle: Zirconia-coated sorbent acts as a Lewis acid, strongly binding to the phosphate groups (Lewis base) in phospholipids. Analytes pass through the filter with high recovery.
Materials:
Procedure:
The following table summarizes the key stability considerations for this compound (THH) based on its structural properties and related compounds [1] [2] [3].
| Factor | Consideration & Known Data | Recommended Handling |
|---|---|---|
| General Stability | Considered relatively stable under standard lab conditions; may degrade under extreme pH, temperature, or light [3]. | Store cool, dry, and dark; avoid prolonged exposure to air. |
| Physical Form | White to slightly brown crystalline powder [3]. | Use purified, crystalline form for solution preparation to ensure known starting purity. |
| Solubility | Soluble in organic solvents (ethanol, DCM); limited water solubility [3]. | Use appropriate organic solvents; for aqueous systems, may require cosolvents. |
| pH Stability | Lacks specific data, but alkaloids are often sensitive to acidic/basic conditions. | Avoid strongly acidic or basic conditions; buffer solutions if necessary. |
| Temperature | Lacks explicit data; elevated temperatures likely accelerate decomposition [1]. | Store solutions in refrigerator/freezer; avoid excessive heat. |
| Oxidation | Can be oxidized to form harmine or harmaline [3]. | Use under inert atmosphere (N2/Ar); add antioxidants (e.g., BHT) if compatible. |
| Light Sensitivity | Lacks explicit data; recommended storage in dark suggests potential photosensitivity [3]. | Use amber glass vials; protect solutions from light, especially UV. |
Here are common problems you might encounter and their potential solutions.
To systematically evaluate the stability of your this compound solutions, you can follow this workflow. The diagram below outlines the key steps.
Stability Assessment Workflow
Q1: What is the biggest analytical challenge when measuring Tetrahydroharman in biological samples? The primary challenge is the potential for artificial formation (artefact formation) of THβCs like this compound during the sample preparation and analysis process itself. This occurs when naturally occurring precursors like tryptamine react with aldehydes (e.g., from solvents or the environment) under typical extraction conditions [1]. Without proper controls, you may be measuring these artefacts rather than the genuine analyte.
Q2: What is the most effective way to prevent artefact formation? A proven method is a two-step derivatization and extraction process [1]:
Q3: How can I improve the Signal-to-Noise (S/N) ratio in LC-MS analysis? Improving S/N can be achieved by both boosting the analyte signal and reducing background noise [2] [3]. Key strategies include:
The following table outlines common issues and verified solutions based on published methodologies.
| Issue | Possible Cause | Solution / Optimization Strategy | Key References |
|---|
| High Background Noise/ Low Signal | Matrix effects; Co-eluting compounds; Contaminated system | Implement rigorous sample clean-up (e.g., SPE); Use high-purity LC-MS grade solvents; Regularly clean MS source; Optimize chromatographic separation to move analyte away from matrix peaks. | [2] [4] | | Poor Chromatographic Peak Shape | Inappropriate column chemistry; Secondary interactions | Use a C8-column with an ion-pairing reagent like trifluoroacetic acid (TFA) for base-line separation; Ensure mobile phase pH and composition are optimized. | [1] | | Inaccurate Quantification/ Artefact Formation | In-situ reaction of tryptamine with aldehydes during analysis | Employ a pre-analytical derivatization step with fluorescamine and glycine to sequester tryptamine precursors before extraction and analysis. | [1] | | Low Ionization Efficiency in MS | Suboptimal ion source parameters; Incorrect mobile phase | For ESI+, optimize capillary voltage, nebulizing gas, and desolvation temperature. Use volatile mobile phase additives (e.g., formic acid). Consider lower flow rates (nano-/micro-LC). | [2] [4] |
Below is a detailed workflow for sample preparation and analysis adapted from a validated method for urinary THβCs [1]. This protocol is designed to suppress artefact formation and can be a starting point for method development.
Workflow Explanation:
For the final analysis, the following instrumental conditions have been successfully applied. Use this as a guide for your initial setup.
Configuration Details:
For the most current research, use specialized academic search engines. Google Scholar and PubMed are highly recommended for this field [5]. You can search for terms like "LC-MS quantification of tetrahydro-β-carbolines", "mass spectrometry sensitivity improvement strategies", or "analysis of harmala alkaloids" to find the latest methodological papers.
This compound is a β-Carboline alkaloid. Understanding its nature and potential degradation pathways is the first step in mitigating stability issues during experiments [1].
Precise analytics are crucial for detecting degradation. The following table summarizes key parameters based on successful analyses of similar compounds.
| Method | Key Application/Feature | Example Parameters (for reference) |
|---|---|---|
| Chemical Isotope Labeling (CIL) LC-MS [2] | Highly sensitive, comprehensive metabolome profiling; identified this compound-3-carboxylic acid in complex vinegar matrix. | |
| Conventional LC-MS [2] | Non-targeted analysis; can be combined with CIL LC-MS for broader coverage. |
| UPLC with PDA detection [3] | Fast, high-resolution separation of related substances and degradants in drug product. | Column: UPLC BEH C8 (50 x 2.1mm, 1.7µm) Mobile Phase: Phosphate buffer (A) and Acetonitrile (B) gradient Flow Rate: 0.4 mL/min Detection: 210 nm Runtime: 15 minutes |
Implementing proactive measures in your workflow can significantly enhance sample integrity.
This workflow diagram outlines key steps for a systematic forced degradation study.
What are the most critical parameters for a robust UPLC method for this compound? A stable method requires a high-resolution column (e.g., C8 or C18 with sub-2µm particles), a buffered mobile phase to control pH, and a gradient elution to separate the parent compound from its degradants. Detection at a low wavelength (e.g., 210 nm) is often suitable [3].
My sample shows new peaks in UPLC. How can I confirm they are degradants? First, ensure the peaks are not from solvents or contaminants by running a blank. Then, correlate the appearance of new peaks with a decrease in the main peak area of this compound. For definitive identification, use high-resolution mass spectrometry (HR-MS) to determine the molecular formula of the degradants and propose structures.
Beyond chromatography, how can I monitor sample integrity? Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can detect structural changes in the molecule without separation. FTIR spectroscopy can track functional group changes.
Despite the lack of specific data for Tetrahydroharman, analytical method validation for compound quantification typically follows established international guidelines. The table below outlines the core parameters you would need to establish and validate for a robust analytical method.
| Validation Parameter | Typical Requirement / Description |
|---|---|
| Specificity/Selectivity | Ability to unequivocally distinguish the analyte from other components. |
| Accuracy | Closeness of the measured value to the true value (often assessed as % recovery). |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day, different analysts); expressed as % RSD. |
| Linearity and Range | The concentration interval over which the method provides accurate, precise, and linear results. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. |
This framework is consistent with the principles mentioned in the validation of methods for other compounds, such as cannabinoids in hemp oil, which adhere to regulatory requirements like ICH guidelines [1].
Based on general analytical chemistry principles and methods for similar compounds, here is a potential workflow for developing and validating a quantification method for this compound. The diagram below outlines the key stages.
Key methodological steps based on protocols for other alkaloids and small molecules include [1] [2] [3]:
The table below summarizes the core characteristics and biological effects of Tetrahydroharman and Reserpine based on the gathered research.
| Feature | This compound (THH) | Reserpine |
|---|---|---|
| Chemical Class | 1-methyl-1,2,3,4-tetrahydro-β-carboline (THβC) [1] [2] | Yohimbe alkaloid (complex indole alkaloid) [1] [3] |
| Primary Natural Source | Formed endogenously and by Helicobacter pylori; also found in Peganum harmala and Amazonian plant Banisteriopsis caapi [1] [2] | Root of Rauwolfia serpentina (Indian snakeroot) [3] |
| Key Molecular Targets | Information limited in search results; a metabolite, harmalan, is biologically active [4] | Vesicular Monoamine Transporter 2 (VMAT2) [5] [3] |
| Primary Mechanism of Action | Can be formed via Pictet-Spengler reaction between tryptamine and acetaldehyde [2]. Acts as a precursor to other active β-carbolines like harman [4]. | Irreversibly inhibits VMAT2, depleting synaptic vesicles of monoamines (dopamine, norepinephrine, serotonin) [5] [3]. |
| Observed Biological Effects | - Formation linked to dysphoric effects of alcohol [2].
Here is a deeper dive into the key experimental findings and methodologies for each compound.
The data for reserpine is robust, spanning from clinical trials to molecular biology.
Clinical Trial for Cocaine Dependence A 12-week, double-blind, placebo-controlled trial with 119 participants was conducted to evaluate reserpine's efficacy and safety for treating cocaine dependence [5].
Antimicrobial Mechanism in Chicken Intestine A 2021 study explored reserpine's novel role in inducing antimicrobial responses in the chicken gut [6].
Research on this compound primarily focuses on its formation and role as a metabolic precursor.
Formation by *Helicobacter pylori*
Biotransformation in Rats
β-carboline alkaloids share a core tricyclic pyrido[3,4-b]indole ring structure. They are primarily classified based on the saturation level of the pyridine ring (Ring C), which significantly influences their biological properties [1] [2].
| Structural Class | Core Structure Description | Representative Examples |
|---|---|---|
| β-Carbolines (FAβCs) | Fully aromatic, unsaturated pyridine ring [1] | Norharman, Harman, Harmine [2] [3] |
| Dihydro-β-Carbolines (DHβCs) | Pyridine ring with one double bond hydrogenated (C3-C4) [1] | Harmalan [4] |
| Tetrahydro-β-Carbolines (THβCs) | Fully saturated pyridine ring (no double bonds) [1] [5] | Tetrahydroharman, Eleagnine, Tryptoline [6] |
β-carbolines exhibit a wide spectrum of biological activities by interacting with multiple cellular targets. The table below summarizes key activities and mechanisms supported by experimental data.
| Pharmacological Activity | Key Experimental Findings & Mechanisms | Potency Examples (IC50/EC50 values in vitro) |
|---|---|---|
| Anticancer | Induces apoptosis, cell cycle arrest; inhibits topoisomerases, HDACs, CDKs; targets MDM2-p53 pathway (e.g., compound Z-7) [7] [5] [2]. | Z-7 suppressed tumor growth in CRC xenograft models [7]. |
| Antiviral | Shows activity against influenza viruses; mechanisms include viricidal effect, inhibition of viral replication, and blocking viral adsorption [8]. | Harmane, Harmalol (IC50 ~0.02-0.023 µg/mL vs. H5N1) [8]. |
| Antimalarial | Effective against Plasmodium falciparum; inhibits parasitic targets like PfFNR, PfPK7 [9]. | Compound 10 (82% parasite suppression in murine ECM model) [9]. |
| Antifungal | Disrupts fungal cell membranes; inhibits radial growth of plant pathogens [10]. | N-octyl-THβC (MIC 0.1 µg/mL vs. Bipolaris oryzae) [10]. |
| Neuroactive | Interacts with MAO, benzodiazepine receptors; exhibits sedative, anxiolytic effects [1] [2]. | - |
For researchers aiming to replicate or design studies on β-carbolines, here are outlines of key experimental methodologies from the cited literature.
Cytotoxicity and Antiviral Assay (Crystal Violet Method) [8]:
Antifungal Activity Assessment (Radial Growth Inhibition) [10]:
In Vivo Antimalarial Efficacy (Mouse Model) [9]:
Some β-carbolines, like derivative Z-7, exert potent anticancer effects by targeting the MDM2-p53 interaction. The diagram below illustrates this mechanism and the experimental workflow used to confirm it.
The table below summarizes the key experimental data from the validation of an HPLC method for Tetrahydrocurcumin, which you can use as a reference model [1].
| Validation Parameter | Experimental Protocol & Conditions | Result / Quantitative Data |
|---|---|---|
| Chromatographic System | Jasco PU-2089 HPLC Pump with Jasco-2070 UV/Vis detector [1]. | - |
| Column | Hypersil BDS, C18 (250 mm × 4.6 mm, 5 µm) [1]. | - |
| Mobile Phase | Acetonitrile: Methanol: Water (40:23:37% V/V); pH 3.0 ± 0.05 [1]. | - |
| Detection Wavelength | 280 nm [1]. | - |
| Retention Time | - | ~6.62 minutes [1] |
| System Suitability | Injected six replicate samples of the standard compound [1]. | Theoretical plates: >5800; Asymmetry factor: ~1.15; %RSD of RT & Area: <1% [1] |
| Specificity | Injected blank, placebo, standard, and sample solutions to check for interference [1]. | No interference from excipients; Peak purity >0.996 [1] |
| Linearity | Prepared and analyzed THC solutions at 5 concentration levels (triplicate each) [1]. | Range: 4-60 µg/mL; R² = 0.9998 [1] |
| Precision (Repeatability) | Performed six independent assays on the same day (intra-day) [1]. | %RSD: 0.272 [1] |
| Intermediate Precision | Another analyst performed the same procedure on a different day (inter-day) [1]. | %RSD: 0.275 [1] |
| Accuracy | Spiked placebo with known amounts of THC at 50%, 100%, and 150% of target concentration (n=3 per level) [1]. | Recovery: 98.23% - 99.99% [1] |
Since direct data for Tetrahydroharman is unavailable, you can structure your guide around the established protocols for similar compounds and highlight the critical parameters for comparison. The following diagram outlines the core logical workflow for developing and validating an analytical method, with specificity testing as a key component.
To build a comprehensive guide, I suggest you focus on the following aspects:
The most direct evidence comes from a 2022 metabolomic study of cereal vinegars, which confidently identified specific tetrahydroharman-related metabolites for the first time in this food source [1] [2] [3]:
These β-carboline alkaloids are noted for their diverse biological activities, which make them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, and antimicrobial drug candidates [5].
The following table summarizes the key experimental details from the study that identified the this compound metabolites [1]:
| Aspect | Description |
|---|---|
| Study Objective | Comprehensive metabolomic comparison of five cereal vinegars (four Chinese, one Japanese) [1]. |
| Analytical Techniques | Combination of GC-MS, conventional LC-MS, and Chemical Isotope Labeling (CIL) LC-MS [1]. |
| Key Finding | This compound-3-carboxylic acid and harmalan identified in vinegar for the first time [1]. |
| Main Components | Amino acids and organic acids were found to be the main components in the vinegars [1]. |
| Differentiating Pathways | Tryptophan metabolism was a key differently expressed pathway between Chinese and Japanese vinegars [1]. |
The biotransformation between different β-carboline alkaloids, including the this compound metabolite, is a key process. The following diagram illustrates the relationship and metabolic pathway as described in the scientific literature [5] [4].
The identification of these compounds in a common foodstuff like vinegar is significant for a few reasons:
The search results did not contain a direct, side-by-side quantitative comparison of this compound metabolites against other specific alkaloids. The provided data instead establishes their confirmed presence and analytical groundwork.
The following table summarizes key data related to this compound (also known as Tetrahydroharmane) found in the search results.
| Aspect | Data / Context | Source / Method | Details |
|---|---|---|---|
| Occurrence in Food | Identified in cereal vinegars (FMV, ZAV, SAV, SBV, JBV) [1]. | Metabolomic analysis using GC-MS, LC-MS, and Chemical Isotope Labeling (CIL) LC-MS [1]. | First reported identification in vinegar; part of the complex metabolome. |
| Toxicology | Can lead to poisoning with effects including nausea, vomiting, audiovisual hallucinations, irritability, dyskinesia, and confusion [2]. | Systematic review of toxicological literature [2]. | Toxic effects are documented from botanical preparations containing β-Carboline alkaloids. |
| Pharmacological Activity | Part of the β-Carboline alkaloid family, which exhibits anti-tumor, anti-oxidation, anti-inflammatory, and antibacterial properties [2]. | Broad pharmacological screening and review [2]. | Activity is context-dependent; some β-Carbolines are neurotoxic while others are neuroprotective. |
While specific protocols for this compound were not detailed, the following general experimental approaches for assessing cross-reactivity are highly relevant to your topic.
Based on the described methodologies, here is a diagram outlining a generalized workflow for conducting a cross-reactivity study, applicable to immunoassays or tissue-based studies.